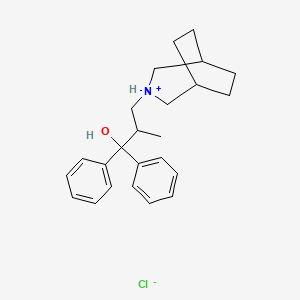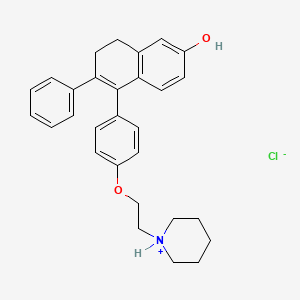
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride is a complex organic compound with the molecular formula C29H32ClNO2. It is known for its unique structure, which includes a naphthol core, a phenyl group, and a piperidinoethoxy side chain. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the naphthol core, followed by the introduction of the phenyl group and the piperidinoethoxy side chain. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
化学反应分析
Types of Reactions
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols or amines .
科学研究应用
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds include other naphthol derivatives and phenyl-substituted compounds, such as:
- 7,8-Dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-2-naphthol hydrochloride
- 6-phenyl-5-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]-7,8-dihydronaphthalen-2-ol chloride .
Uniqueness
What sets 2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
10059-68-4 |
|---|---|
分子式 |
C29H32ClNO2 |
分子量 |
462.0 g/mol |
IUPAC 名称 |
6-phenyl-5-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]-7,8-dihydronaphthalen-2-ol;chloride |
InChI |
InChI=1S/C29H31NO2.ClH/c31-25-12-16-28-24(21-25)11-15-27(22-7-3-1-4-8-22)29(28)23-9-13-26(14-10-23)32-20-19-30-17-5-2-6-18-30;/h1,3-4,7-10,12-14,16,21,31H,2,5-6,11,15,17-20H2;1H |
InChI 键 |
DEFZHHPVVCDADS-UHFFFAOYSA-N |
规范 SMILES |
C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C3=C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


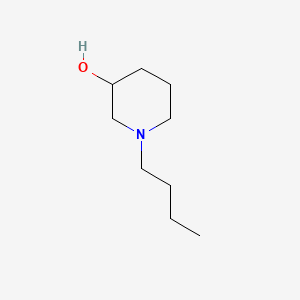
![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
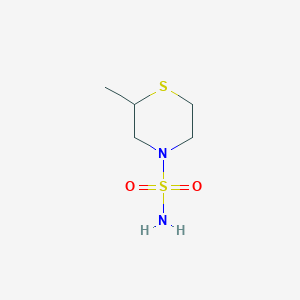
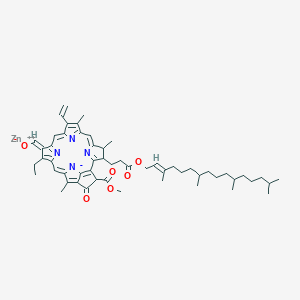
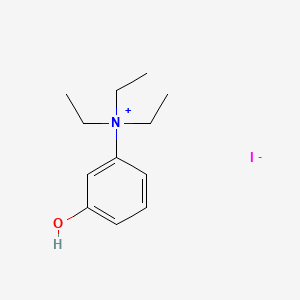
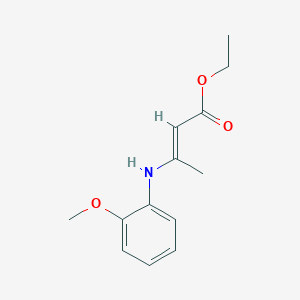
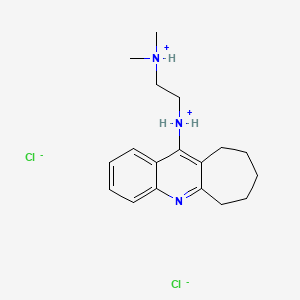

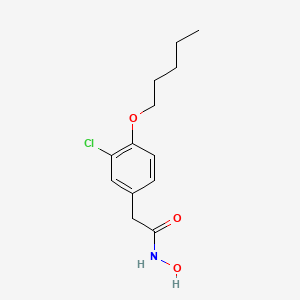
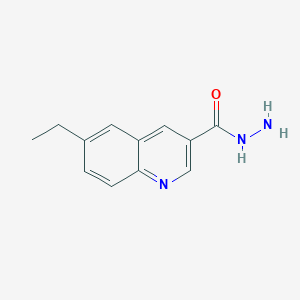
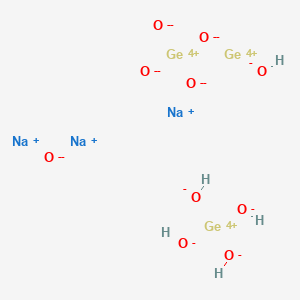
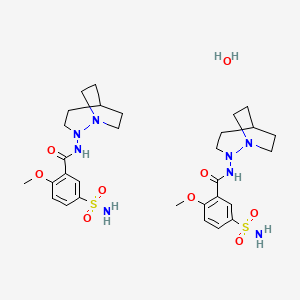
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
